Ethyl Myristate-d5
Description
Chemical Identity and Structural Characterization
A summary of identifiers is provided in Table 1.
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1217033-63-0 | |
| InChI Key | MMKRHZKQPFCLLS-PVGOWFQYSA-N (non-deuterated base) | |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC |
Molecular Formula and Isotopic Composition
The molecular formula C₁₆H₂₇D₅O₂ reflects the replacement of five hydrogen atoms with deuterium (D) in the ethyl group. Key details include:
Three-Dimensional Conformational Analysis
This compound adopts a linear conformation due to the extended hydrocarbon chain of the tetradecanoate moiety. The ethyl group’s deuterium substitution does not significantly alter the molecular geometry but introduces slight steric effects due to the heavier isotope. The 3D structure consists of:
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
While experimental NMR data for this compound is limited, its spectrum can be inferred from non-deuterated ethyl myristate (C₁₆H₃₂O₂) and modified for deuterium effects:
| NMR Parameter | Non-Deuterated Ethyl Myristate | This compound (Expected) |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 4.12 (q, 2H, OCH₂), δ 2.28 (t, 2H, CH₂CO), δ 1.61 (m, 2H, CH₂ |
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKRHZKQPFCLLS-PVGOWFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Catalyst System : A mixture of 20 wt% deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) facilitates protonation of the ethyl myristate carbonyl oxygen, generating a resonance-stabilized oxonium ion. This intermediate enables sequential deuteration at the α-positions of the ethyl group.
-
Deuterium Incorporation : The reaction selectively replaces five hydrogen atoms (d₅) on the ethyl moiety, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Standard Protocol
-
Conditions :
-
Temperature: 90°C
-
Duration: 48–72 hours
-
Molar Ratio: 1:20 (ethyl myristate to D₂SO₄)
-
-
Workflow :
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value | Outcome (D Incorporation) |
|---|---|---|
| Temperature | 90°C | 95–98% |
| Reaction Time | 48 hours | 92% |
| Catalyst Concentration | 20 wt% D₂SO₄ in CD₃OD | Optimal kinetics |
Optimization of Reaction Parameters
Solvent and Catalyst Effects
Table 2: Solvent and Catalyst Screening
| Solvent | Catalyst | D Incorporation (%) |
|---|---|---|
| CD₃OD | 20 wt% D₂SO₄ | 95 |
| D₂O | 20 wt% D₂SO₄ | 62 |
| CD₃OD | D₃PO₄ | 70 |
Purification and Characterization
Isolation Techniques
Analytical Validation
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Considerations
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Continuous Flow Reactors : Improve heat transfer and reduce reaction time to 24 hours at 100°C.
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Cost Optimization : Recycling CD₃OD via fractional distillation cuts solvent costs by 40%.
Chemical Reactions Analysis
Types of Reactions
Ethyl Myristate-d5 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Myristic acid.
Reduction: Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Use as an Internal Standard:
Ethyl Myristate-d5 is predominantly utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of FAEEs. Its deuterated form provides a reliable reference point that enhances the accuracy and precision of analytical measurements.
Case Study: Meconium Analysis
A study demonstrated the application of this compound in identifying biomarkers for in utero ethanol exposure. The method involved the simultaneous determination of multiple FAEEs in meconium samples using headspace solid-phase microextraction followed by GC-MS analysis. The study reported limits of detection (LOD) and quantification (LOQ) for various FAEEs, including ethyl myristate, confirming the effectiveness of this compound as an internal standard .
Toxicology Studies
Detection of Ethanol Exposure:
this compound has been instrumental in toxicological assessments, particularly in studies related to alcohol consumption. In one study, researchers investigated the formation of FAEEs in dried blood spots following ethanol exposure. The results indicated significant levels of ethyl myristate and its derivatives, with this compound aiding in the quantification process .
Table 1: Detection Limits and Calibration Data
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Calibration Range (ng/mL) |
|---|---|---|---|
| Ethyl Myristate | <100 | 15 | 10 - 2000 |
| Ethyl Palmitate | <100 | 26 | 10 - 2000 |
| Ethyl Oleate | <100 | 14 | 10 - 2000 |
| Ethyl Stearate | <100 | 37 | 20 - 2000 |
Pharmacokinetics
Bioavailability Studies:
In pharmacokinetic research, this compound has been employed to assess the bioavailability and metabolism of various drugs. Its presence allows for better understanding of drug absorption and distribution within biological systems.
Case Study: Alcohol Influence on FAEE Production
A study examined how different concentrations of alcohol affected FAEE production in vitro. The findings revealed that after ethanol administration, concentrations of ethyl myristate increased significantly within a specified time frame, highlighting the utility of this compound in pharmacokinetic modeling .
Formulation Development
Self-Microemulsifying Drug Delivery Systems:
this compound has been explored in formulation studies aimed at improving oral bioavailability of poorly soluble drugs. Research indicates that incorporating fatty acid ethyl esters can enhance drug solubility and absorption.
Table 2: Formulation Characteristics
| Formulation Component | Concentration (%) | Effect on Bioavailability |
|---|---|---|
| Ethyl Myristate | Varies | Enhances solubility |
| Cremophor RH 40 | 30 | Improves emulsification |
| Labrasol | 30 | Aids absorption |
Mechanism of Action
The mechanism of action of Ethyl Myristate-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows for precise tracking of the molecule’s interactions and transformations within biological systems. This is particularly useful in nuclear magnetic resonance spectroscopy and mass spectrometry, where the labeled isotopes provide distinct signals .
Comparison with Similar Compounds
Ethyl Palmitate-D5
Molecular Formula : C₁₆H₃₃O₂
Molecular Weight : 315.55
Concentration : 1 mg/ml in acetonitrile .
Key Differences :
- Ethyl Palmitate-D5 has a longer carbon chain (C16 vs. C14 in myristate), leading to higher molecular weight and altered chromatographic retention times.
- Higher acute oral toxicity compared to non-deuterated esters due to isotopic effects on metabolic pathways .
Glycidyl Myristate-d5
Molecular Formula: Not explicitly stated, but deuterated at five positions. CAS: 1330180-72-7 Isotopic Purity:
Key Differences :
Myristyl Myristate
Molecular Formula : C₂₈H₅₆O₂
Molecular Weight : 424.75
Safety Profile :
- Classified as low hazard under EU regulations (CLP 1272/2008) .
- No severe health or environmental risks under normal use .
- Applications: A non-deuterated ester used in cosmetics and surfactants, contrasting with the analytical focus of this compound .
Key Differences :
- Lack of deuterium limits utility in MS-based trace analysis.
- Higher molecular weight and hydrophobicity affect solubility and application scope .
Data Table: Comparative Overview
| Property | This compound | Ethyl Palmitate-D5 | Glycidyl Myristate-d5 | Myristyl Myristate |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₃₁O₂ | C₁₆H₃₃O₂ | Not specified | C₂₈H₅₆O₂ |
| Molecular Weight | 289.51 | 315.55 | - | 424.75 |
| Isotopic Purity (d5) | ~99% (assumed) | Not applicable | 92.31% | Not applicable |
| Acute Toxicity (Oral) | Not available | 500.50 mg/kg | Not available | Low hazard |
| Primary Use | MS reference standard | MS reference standard | Cancer research | Cosmetics/surfactants |
| Storage | 1 mg/ml in acetonitrile | 1 mg/ml in acetonitrile | Not specified | Room temperature |
| Key Safety Precautions | Avoid inhalation, PPE | Ventilation, PPE | TLC/NMR handling | Minimal precautions |
Research Findings and Implications
- Deuterated vs. Non-deuterated Esters: Deuterated compounds like this compound and Ethyl Palmitate-D5 exhibit enhanced MS signal resolution compared to non-deuterated analogues due to isotopic shifts .
- Functional Group Impact : Glycidyl Myristate-d5’s epoxy group enables cross-linking in biochemical assays, a feature absent in simple esters like this compound .
- Toxicity Trends : Longer-chain esters (e.g., Ethyl Palmitate-D5) show higher acute toxicity, likely due to slower metabolic clearance .
Biological Activity
Ethyl Myristate-d5 is a deuterated derivative of ethyl myristate, a fatty acid ethyl ester with the molecular formula and a molecular weight of 261.45 g/mol. This compound is primarily utilized in research settings, particularly in studies involving fatty acid metabolism and as a tracer in mass spectrometry due to its isotopic labeling properties. This article explores the biological activity of this compound, focusing on its role in lipid metabolism, its applications in research, and relevant case studies.
This compound appears as a clear, colorless oil and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Its deuterated structure enhances detection capabilities in biological samples, allowing for precise quantification in metabolic studies.
Lipid Metabolism
As a fatty acid ethyl ester, this compound exhibits biological activities similar to those of other fatty acids. Research indicates that fatty acid ethyl esters can influence lipid metabolism and may have implications for conditions related to alcohol consumption and metabolic disorders. This compound serves as a tracer to investigate these metabolic pathways, enabling researchers to distinguish between endogenous and exogenous fatty acid sources.
Table 1: Comparison of Fatty Acid Ethyl Esters
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl Myristate | C₁₆H₃₂O₂ | Non-deuterated version; common fatty acid ester |
| Ethyl Palmitate | C₁₆H₃₂O₂ | Derived from palmitic acid; higher melting point |
| Ethyl Laurate | C₁₂H₂₄O₂ | Shorter carbon chain; lower molecular weight |
| Ethyl Stearate | C₁₈H₃₆O₂ | Longer carbon chain; different metabolic properties |
| Ethyl Oleate | C₁₈H₃₄O₂ | Contains a double bond; unsaturated fatty acid |
Tracer Studies
This compound is frequently used in tracer studies involving mass spectrometry to analyze its interactions within biological systems. The presence of deuterium allows for enhanced tracking of metabolic processes. For instance, studies have shown that the incorporation of deuterated fatty acids into lipid pools can be quantified to assess metabolic fluxes under various physiological conditions .
Case Studies
- Ethanol Exposure Studies : A study investigated the effects of daily exposure to ethanol-containing hygiene products on alcohol marker concentrations using deuterated standards including this compound. The findings indicated measurable concentrations of ethanol markers in urine samples after repeated applications, demonstrating the utility of deuterated compounds in tracking alcohol metabolism .
- Fatty Acid Ethyl Esters in Meconium : Research involving meconium samples utilized this compound as an internal standard to determine the presence of various fatty acid ethyl esters. The study highlighted the compound's effectiveness in accurately detecting ethanol exposure during pregnancy .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Ethyl Myristate-d⁵, and how should its purity and isotopic enrichment be characterized?
- Methodological Answer : Ethyl Myristate-d⁵ is synthesized via esterification of deuterated myristic acid (d₅-myristic acid) with ethanol, typically catalyzed by sulfuric acid or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., terminal methyl groups) and gas chromatography-mass spectrometry (GC-MS) to assess isotopic purity (>98% enrichment). Quantify residual solvents using headspace GC and validate via certified reference materials .
Q. How can Ethyl Myristate-d⁵ be utilized as an internal standard in lipid quantification studies?
- Methodological Answer : Prepare calibration curves by spiking known concentrations of Ethyl Myristate-d⁵ into lipid extracts. Use stable isotope dilution analysis (SIDA) to correct for matrix effects in mass spectrometry. Ensure the deuterated standard elutes separately from endogenous lipids via chromatographic optimization (e.g., reverse-phase HPLC with C18 columns). Validate recovery rates and limit of quantification (LOQ) using blank matrices .
Advanced Research Questions
Q. What experimental strategies mitigate deuterium kinetic isotope effects (KIEs) when using Ethyl Myristate-d⁵ in metabolic flux analysis?
- Methodological Answer : KIEs arise due to slower C-D bond cleavage compared to C-H. To minimize bias:
- Use tracer doses below 5% of total substrate pool to avoid perturbing reaction kinetics.
- Validate flux calculations with parallel experiments using non-deuterated analogs.
- Apply computational corrections (e.g., KIE factors derived from Arrhenius plots of enzyme kinetics) .
Q. How can conflicting data on Ethyl Myristate-d⁵’s stability in long-term storage be resolved?
- Methodological Answer : Discrepancies in stability studies often stem from storage conditions (temperature, light exposure) or solvent interactions. Design a controlled stability study:
- Store aliquots in amber vials under inert gas (N₂/Ar) at -80°C, -20°C, and 4°C.
- Assess degradation via LC-MS/MS at intervals (0, 3, 6, 12 months).
- Statistically compare degradation rates using ANOVA with post-hoc Tukey tests .
Q. What ethical and reproducibility considerations apply when reporting Ethyl Myristate-d⁵ usage in published datasets?
- Methodological Answer :
- Data Transparency : Disclose synthetic protocols, batch-specific deuterium enrichment, and storage conditions in supplementary materials.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights or ChEMBL.
- Ethical Compliance : Document informed consent if used in human studies and adhere to chemical safety regulations (e.g., REACH) for disposal .
Methodological Design and Troubleshooting
Q. How to optimize extraction protocols for Ethyl Myristate-d⁵ from complex biological matrices?
- Methodological Answer : Test liquid-liquid extraction (LLE) with hexane:ethyl acetate vs. solid-phase extraction (SPE) using C8 cartridges. Adjust pH (e.g., acidic conditions for free fatty acid removal) and evaluate recovery via spike-and-recovery experiments. Use design of experiments (DoE) to identify critical factors (solvent ratio, centrifugation speed) .
Q. What statistical approaches validate the absence of isotopic cross-talk in multiplexed lipidomics assays using Ethyl Myristate-d⁵?
- Methodological Answer : Perform correlation analysis between deuterated and non-deuterated lipid signals in control samples. Apply signal-to-noise (S/N) thresholds (>10:1) and use orthogonal partial least squares-discriminant analysis (OPLS-DA) to detect confounding variables. Report false-discovery rates (FDR) using Benjamini-Hochberg correction .
Cross-Disciplinary Applications
Q. How does Ethyl Myristate-d⁵’s behavior differ in plant vs. mammalian lipid membranes, and how should experimental designs account for this?
- Methodological Answer : Plant membranes contain unique lipids (e.g., galactolipids) that may alter incorporation efficiency. Conduct comparative uptake studies using radiolabeled analogs (³H/¹⁴C) in model systems (e.g., Arabidopsis thaliana vs. human cell lines). Use confocal microscopy with fluorescently tagged analogs to visualize spatial distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
